ARCC-4
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Overview
Description
ARCC-4 is a compound known as a proteolysis-targeting chimera (PROTAC) designed to degrade the androgen receptor. The androgen receptor is a critical driver of prostate cancer, and this compound has shown promise in overcoming drug resistance in prostate cancer treatments. This compound is a low-nanomolar androgen receptor degrader that can degrade about 95% of cellular androgen receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: ARCC-4 is synthesized using PROTAC technology, which involves linking an androgen receptor ligand (such as enzalutamide) to a ligand for an E3 ubiquitin ligase (such as von Hippel-Lindau). The synthesis involves multiple steps, including the formation of a trimeric complex that facilitates the ubiquitination and subsequent degradation of the androgen receptor .
Industrial Production Methods: The industrial production of this compound involves the use of high-purity reagents and precise reaction conditions to ensure the formation of the desired product. The process typically includes the use of organic solvents, catalysts, and purification techniques such as chromatography to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: ARCC-4 primarily undergoes reactions related to its function as a PROTAC. These include:
Ubiquitination: this compound facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome.
Proteasomal Degradation: The ubiquitinated androgen receptor is then degraded by the proteasome, leading to a reduction in androgen receptor levels.
Common Reagents and Conditions:
Reagents: Enzalutamide (androgen receptor ligand), von Hippel-Lindau ligand, organic solvents, catalysts.
Major Products:
Scientific Research Applications
ARCC-4 has several scientific research applications, including:
Mechanism of Action
ARCC-4 exerts its effects by binding to the androgen receptor and recruiting an E3 ubiquitin ligase, such as von Hippel-Lindau. This interaction facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. The degradation of the androgen receptor leads to a reduction in androgen receptor signaling, which is crucial for the growth and survival of prostate cancer cells .
Comparison with Similar Compounds
Enzalutamide: An androgen receptor antagonist that inhibits androgen receptor signaling but does not degrade the receptor.
Uniqueness of ARCC-4: this compound is unique in its ability to degrade the androgen receptor rather than merely inhibiting its activity. This degradation approach addresses the issue of drug resistance seen with traditional androgen receptor antagonists like enzalutamide. This compound has demonstrated superior efficacy in degrading clinically relevant androgen receptor mutants and retaining anti-proliferative effects in high-androgen environments .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H56F3N7O7S2/c1-32-45(72-31-59-32)36-11-9-33(10-12-36)28-58-47(66)43-26-40(64)29-61(43)48(67)46(51(2,3)4)60-44(65)30-69-23-7-8-24-70-41-21-16-35(17-22-41)34-13-18-38(19-14-34)63-50(71)62(49(68)52(63,5)6)39-20-15-37(27-57)42(25-39)53(54,55)56/h9-22,25,31,40,43,46,64H,7-8,23-24,26,28-30H2,1-6H3,(H,58,66)(H,60,65)/t40-,43+,46-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPAJELXESPTNF-PPZGWQTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H56F3N7O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1024.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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